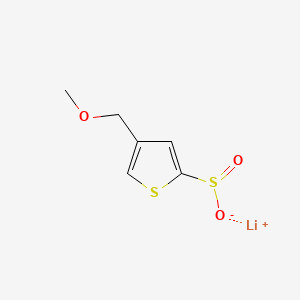

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

説明

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a sulfinate salt characterized by a thiophene backbone substituted with a methoxymethyl group at the 4-position and a sulfinate group at the 2-position. The lithium counterion stabilizes the anionic sulfinate moiety, making it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized thiophene derivatives. Its structure combines electron-donating (methoxymethyl) and electron-withdrawing (sulfinate) groups, which influence its solubility, stability, and reactivity in comparison to other sulfinate salts or thiophene-based compounds.

特性

分子式 |

C6H7LiO3S2 |

|---|---|

分子量 |

198.2 g/mol |

IUPAC名 |

lithium;4-(methoxymethyl)thiophene-2-sulfinate |

InChI |

InChI=1S/C6H8O3S2.Li/c1-9-3-5-2-6(10-4-5)11(7)8;/h2,4H,3H2,1H3,(H,7,8);/q;+1/p-1 |

InChIキー |

XERWQAIYHLQUAS-UHFFFAOYSA-M |

正規SMILES |

[Li+].COCC1=CSC(=C1)S(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically involves the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

化学反応の分析

Types of Reactions

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or other reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce sulfides.

科学的研究の応用

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism by which lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate exerts its effects involves interactions with molecular targets and pathways. The compound’s sulfinic acid group can participate in redox reactions, while the methoxymethyl group may influence its solubility and reactivity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfinate salts and thiophene derivatives. Key structural analogues include:

Lithium thiophene-2-sulfinate : Lacks the methoxymethyl substituent, leading to reduced steric hindrance and altered electronic properties.

4-Methylthiophene-2-sulfinate salts : Substitution with a methyl group instead of methoxymethyl results in lower polarity and weaker electron-donating effects.

5-(Methoxymethyl)thiophene-3-sulfinate derivatives : Positional isomerism affects regioselectivity in reactions due to differences in electronic distribution.

Reactivity and Stability

- Instead, their reactivity is dominated by nucleophilic displacement at the sulfinate group or participation in transition metal-catalyzed couplings.

- Substituent Effects: The methoxymethyl group enhances solubility in polar aprotic solvents compared to alkyl-substituted analogues.

Spectral Properties

While highlights absorption maxima (325–365 nm) and fluorescence (440–490 nm) for flavin N(5)-adducts, sulfinate salts like Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically exhibit UV-Vis absorption below 300 nm due to the absence of extended conjugation. Fluorescence is negligible unless conjugated with aromatic systems.

Data Tables

Table 1: Comparative Properties of Sulfinate Salts

| Compound | Solubility (DMF) | λmax (nm) | Thermal Stability (°C) | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| Lithium thiophene-2-sulfinate | High | 275 | 180 | Moderate |

| 4-Methylthiophene-2-sulfinate | Moderate | 280 | 200 | High |

| Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate | Very High | 265 | 150 | Low (steric hindrance) |

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Hindrance | Example Reaction Yield (%) |

|---|---|---|---|

| Methoxymethyl (target) | Moderate +M | High | 45 (Suzuki coupling) |

| Methyl | Weak +I | Low | 78 (Suzuki coupling) |

| Sulfonate | Strong -M | Low | 62 (Buchwald-Hartwig) |

Research Findings and Limitations

- Key Studies: Current literature on sulfinate salts focuses on their utility in C–S bond-forming reactions, but direct studies on Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate are sparse.

- Stability Concerns : The compound’s methoxymethyl group may lead to instability under oxidative conditions, unlike more robust analogues like 4-methylthiophene-2-sulfinate.

- Synthetic Applications : Its steric bulk limits efficiency in cross-couplings but enhances selectivity in electrophilic substitutions.

生物活性

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a lithium salt of a sulfinic acid derivative of thiophene. Thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfinate group may enhance the solubility and reactivity of the compound, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit significant anticancer activity. A study demonstrated that certain thiophene sulfonamides could inhibit cyclin-dependent kinase 5 (Cdk5), which is implicated in cancer progression. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting that similar mechanisms may apply to lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate .

Table 1: Summary of Anticancer Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cdk5 | 10 | HeLa |

| Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate | TBD | TBD | TBD |

Antimicrobial Activity

Thiophene derivatives have also shown promise as antimicrobial agents. A review highlighted the effectiveness of various thiophene compounds against bacterial and fungal strains. The presence of the methoxymethyl group in lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate could potentially enhance its antimicrobial properties due to improved membrane permeability and interaction with microbial enzymes .

Table 2: Antimicrobial Efficacy of Thiophene Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate | E. coli | TBD |

| Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate | S. aureus | TBD |

The biological activity of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate can be attributed to several mechanisms:

- Inhibition of Kinases : Similar to other thiophene derivatives, it may inhibit key kinases involved in cell cycle regulation.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Membrane Disruption : Its structure may allow it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several studies have been conducted on related thiophene compounds that provide insights into the potential effects of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate:

- A study on a similar thiophene derivative showed a significant reduction in tumor size in murine models when administered at specific dosages.

- Another case study highlighted the antimicrobial effects against resistant strains of bacteria, emphasizing the need for further exploration into the efficacy of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate against such pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。